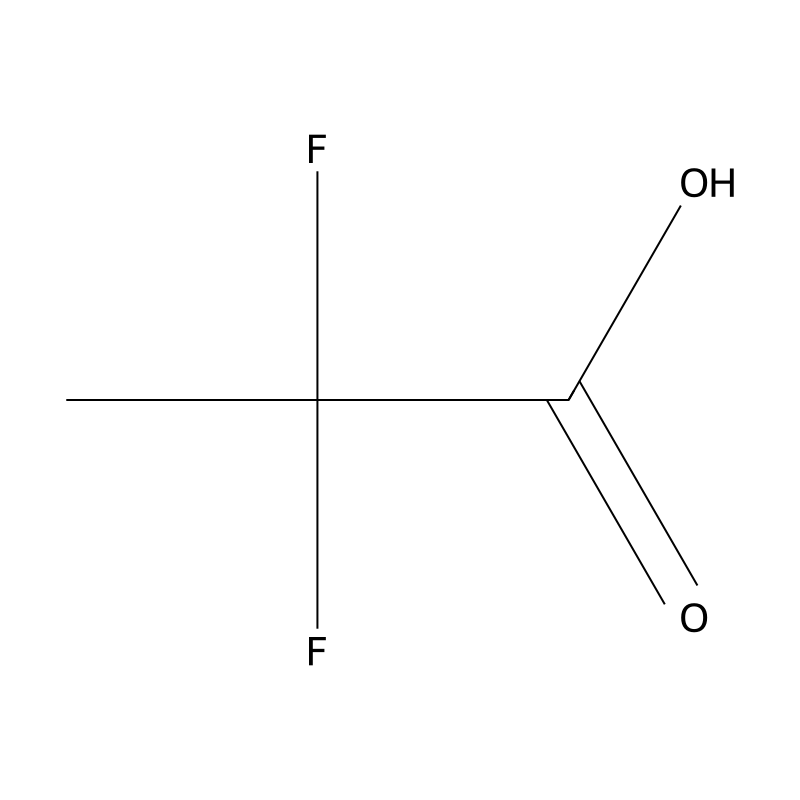

2,2-Difluoropropionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Inhibitor of Pyruvate Dehydrogenase:

One of the most studied aspects of 2,2-DFP is its role as an inhibitor of pyruvate dehydrogenase (PDH) []. PDH is a key enzyme involved in cellular metabolism, responsible for converting pyruvate, a product of glycolysis, into acetyl-CoA, which enters the citric acid cycle for energy production. By inhibiting PDH, 2,2-DFP disrupts this process, leading to:

- Reduced cellular ATP production: This can be used to study how cells adapt to metabolic stress and identify potential therapeutic targets in diseases like cancer, which often rely on aerobic glycolysis for energy production [].

- Altered lactate metabolism: Inhibition of PDH can lead to increased lactate production, a phenomenon known as the "Warburg effect," which is observed in many cancers []. 2,2-DFP can therefore be a valuable tool in studying cancer metabolism and identifying potential therapeutic strategies.

Precursor for Radiopharmaceuticals:

The presence of fluorine atoms in 2,2-DFP makes it a suitable candidate for the development of radiopharmaceuticals for medical imaging. Fluorine-18 (18F) is a commonly used radioisotope in positron emission tomography (PET) due to its favorable decay properties. By incorporating 18F into 2,2-DFP, researchers can create radiolabeled tracers that can be used to image and study various biological processes in vivo [].

Other Potential Applications:

,2-DFP is also being investigated for its potential applications in other areas of scientific research, including:

- Antimicrobial activity: Studies suggest that 2,2-DFP may exhibit antimicrobial activity against certain bacterial and fungal strains.

- Neurodegenerative diseases: The role of 2,2-DFP in models of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease is being explored, although the mechanisms remain unclear [].

2,2-Difluoropropionic acid is a fluorinated organic compound with the molecular formula and a CAS number of 373-96-6. It appears as a white to pale yellow crystalline solid, characterized by its strong acidity and corrosive properties. The compound is classified as hazardous, causing severe skin burns and eye damage upon contact. Its structure features two fluorine atoms attached to the second carbon of the propionic acid backbone, which significantly influences its chemical behavior and reactivity .

The specific mechanism of action of DFPA depends on the application.

- Enzyme inhibition: DFPA's structural similarity to natural substrates allows it to bind to and inhibit specific enzymes. The exact mechanism of inhibition depends on the targeted enzyme [].

- MRI contrast agent: DFPA's fluorine atoms can shorten the relaxation time of nearby water molecules, enhancing the signal in MRI scans and potentially improving image contrast for specific tissues.

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide.

- Halogenation: The presence of fluorine allows for further halogenation reactions.

- Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles in specific reactions.

These reactions are facilitated by its acidic nature and the electronegative fluorine atoms, which can stabilize reaction intermediates .

Several methods have been developed for synthesizing 2,2-Difluoropropionic acid:

- Fluorination of Propionic Acid: Direct fluorination using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents.

- Reactions with Fluoroalkyl Halides: Propionic acid can react with fluoroalkyl halides under appropriate conditions to introduce fluorine atoms.

- Carboxylation Reactions: Utilizing carbon dioxide in the presence of suitable catalysts can yield difluorinated products.

These methods highlight the importance of controlling reaction conditions to achieve desired yields and purities .

2,2-Difluoropropionic acid has several applications:

- Chemical Synthesis: It serves as an intermediate in the production of various fluorinated compounds.

- Research and Development: Used in laboratories for studying fluorinated organic compounds and their properties.

- Potential Agricultural Use: Although not widely applied yet, its unique properties may allow for development as a herbicide or pesticide .

Interaction studies involving 2,2-Difluoropropionic acid primarily focus on its reactivity with other chemicals rather than biological interactions. Its ability to undergo nucleophilic substitution makes it a candidate for various synthetic pathways in organic chemistry. Research into its interactions with biological molecules is still emerging and requires further investigation to understand potential effects fully .

Several compounds share structural similarities with 2,2-Difluoropropionic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Propionic Acid | Non-fluorinated; commonly used in food preservation. | |

| Monofluoropropionic Acid | Contains one fluorine atom; less acidic than 2,2-difluoro variant. | |

| Trifluoroacetic Acid | Highly acidic; used in peptide synthesis; three fluorine atoms increase reactivity. |

Uniqueness of 2,2-Difluoropropionic Acid:

- The presence of two fluorine atoms at the same carbon enhances its acidity and reactivity compared to monofluorinated compounds.

- Its specific structural arrangement allows for unique chemical behaviors not observed in non-fluorinated or differently substituted analogs.

These comparisons illustrate how 2,2-Difluoropropionic acid stands out due to its unique combination of functional groups and structural characteristics .

Nucleophilic Fluorination Strategies

Nucleophilic fluorination represents one of the three general strategies for constructing carbon-fluorine bonds, where fluoride anion or its derivatives behave as nucleophiles [4]. The mechanism typically follows traditional substitution reactions, either bimolecular nucleophilic substitution or nucleophilic aromatic substitution, depending on the substrate [5].

Typical reagents for nucleophilic fluoride addition include simple metal salts such as potassium fluoride, cesium fluoride, potassium hydrogen difluoride, and tetraalkyl ammonium salts including tetramethylammonium fluoride and tetrabutylammonium fluoride [5]. Tetrabutylammonium fluoride anhydrous can fluorinate primary alkyl halides, tosylates, and mesylates within minutes at or below room temperature [5].

In polar aprotic solvents such as acetonitrile and dimethyl sulfoxide, aromatic halides undergo halogen exchange reactions with tetrabutylammonium fluoride anhydrous to form the corresponding fluoroaromatics [5]. Activated nitroaromatic compounds undergo fluoro-denitration in high yield under these conditions [5]. The nucleophilicity of commercial tetrabutylammonium fluoride hydrated forms is significantly attenuated compared to the anhydrous form [5].

Phase transfer catalysis is frequently employed with metal fluoride salts to enhance their effectiveness [5]. The classical route to aryl fluorides involves aryl diazonium salts and fluoride donors such as tetrafluoroborate or hexafluorophosphate, known as the Balz-Schiemann reaction [5].

Recent mechanistic studies have revealed that nucleophilic fluorination can proceed via bimolecular nucleophilic substitution at difluoromethyl groups [6]. Research has demonstrated that fluoride can selectively attack difluoromethyl groups over methyl groups due to differences in steric hindrance and nucleophile accessibility [6]. Quantum chemical calculations have elucidated the mechanism of experimentally observed nucleophilic attack of fluoride at difluoromethyl groups [6].

The role of hydrogen bonding in nucleophilic fluorination has gained significant attention [7]. Hydrogen bonding interactions can regulate the nucleophilicity and basicity of fluoride sources, allowing for controlled fluorination reactions [7]. Alkali metal fluorides can be fine-tuned through hydrogen bonding to overcome their non-controllable nucleophilicity and strong basicity that often cause undesired side reactions [7].

Crown ether catalysis has emerged as an effective strategy for enhancing nucleophilic fluorination [8]. Crown ethers act as Lewis base promoters for bimolecular nucleophilic substitution fluorination, with intramolecular crown ether units providing particularly efficient rate acceleration [8]. The calculated relative Gibbs free energies of activation for crown ether-promoted reactions show excellent agreement with experimentally measured fluorination yields [8].

Catalytic Approaches for Regioselective Fluorination

Transition metal-catalyzed fluorination has emerged as a powerful method for the construction of carbon-fluorine bonds with enhanced selectivity and efficiency [9]. Depending on the transfer form of fluorine, three general strategies exist: nucleophilic, electrophilic, and radical fluorination [9]. Transition metals are not biased to one reaction class and can be successfully applied to all three types of fluorination [4].

Palladium-catalyzed fluorination represents one of the most developed areas in catalytic fluorination [9]. In 2010, Doyle and coworkers developed a strategy for carbon-fluorine bond formation of cyclic allylic chlorides using silver fluoride with a palladium catalyst in combination with Trost's bisphosphine ligand at room temperature [9]. This method was extended to highly regio- and enantioselective fluorination of acyclic allylic chlorides using different chiral bisphosphine ligands [9].

The palladium-catalyzed fluorination of arylboronic acid derivatives represents a significant advancement in the field [10]. This reaction proceeds under mild conditions, is tolerant towards moisture and air, and is amenable to multi-gram-scale synthesis of functionalized aryl fluorides [10]. The mechanism involves a single-electron-transfer pathway with a well-defined palladium(III) intermediate, distinct from other known arene fluorination reactions [10].

Kinetic studies of palladium-catalyzed fluorination have revealed first-order dependence on the palladium catalyst, saturation kinetics with respect to terpyridine, zero-order dependence on aryl trifluoroborate, and non-integer kinetic order with respect to the fluorinating agent [10]. The catalyst resting state consists of an off-cycle equilibrium between bis-terpyridyl palladium(II) complex and a terpyridyl palladium(II) solvento complex [10].

Copper-catalyzed fluorination has also shown promising developments [9]. In 2013, copper-catalyzed fluorination of internal allylic bromides was achieved using triethylamine trihydrofluoride as the fluorine source with high catalyst loading [9]. The copper-catalyzed fluorination of alkyl triflates with potassium fluoride can achieve full conversion in ten minutes at 45 degrees Celsius using copper complexes [9].

Regioselective fluorination has been achieved through hydrogen bonding catalysis [11]. Two synergistic approaches exploit hydrogen bonding: modulating the charge density of fluoride with hydrogen-bond donor urea catalysts directly influences kinetic regioselectivity [11]. Additionally, urea-catalyzed formal dyotropic rearrangement provides a thermodynamically controlled regiochemical editing process [11].

The development of regiodivergent nucleophilic fluorination under hydrogen bonding catalysis has enabled access to enantioenriched fluoroamine regioisomers from a single chloroamine precursor [11]. The electronic environment on fluoride can be rationally tuned through bidentate coordination with hydrogen-bond donor catalysts, providing control over regioselectivity [11].

Recent advances in photocatalytic fluorination have expanded the scope of catalytic approaches [12]. Radical-mediated decarboxylative fluorination has proven robust for incorporating diverse monofluoroalkyl groups [12]. Quantum yield measurements support the involvement of photocatalytic pathways in these transformations [12].

Green Chemistry Perspectives in Industrial Synthesis

The incorporation of green chemistry principles into fluorination processes has become increasingly important due to environmental concerns and regulatory pressures [13]. Fluorination reactions in aqueous media represent a significant advancement in green chemistry, as water is environmentally friendly and possesses advantageous physicochemical properties [13]. The successful merger of fluorine chemistry with aqueous conditions has established new prospects for sustainable synthesis [13].

Solid-state mechanochemical protocols for aromatic nucleophilic fluorination have emerged as environmentally friendly alternatives to solution-based methods [14]. These protocols eliminate the need for toxic, high-boiling solvents such as dimethyl sulfoxide, which are typically difficult to remove and environmentally harmful [14]. Solid-state fluorination operates under ambient conditions without requiring complex setups or inert gases, making it more energy-efficient [14].

Environmental factor analysis has demonstrated the superior green credentials of mechanochemical fluorination [14]. The environmental factor for solid-state nucleophilic aromatic fluorination is 2.6, compared to 18.7 and 33.5 for representative solution-based methods [14]. This substantial difference results primarily from the absence of bulk solvents under solid-state conditions [14].

Direct fluorination processes using fluorine gas have shown favorable green metrics compared to established multi-step processes [15]. Assessment of green metrics including atom economy and process mass intensity factors demonstrates that one-step selective direct fluorination compares very favorably with established multistep processes [15]. The process mass intensity value of the selective direct fluorination process is under 10, a benchmark figure demonstrating efficient and environmentally benign chemical synthesis [15].

Industrial scale considerations for green fluorination have focused on safer and more sustainable processes for fluorine feedstock production [16]. Novel processes involving oxalic acid extraction of fluorine compounds from fluorspar operate under mild conditions at room temperature, representing significant improvements over traditional high-temperature methods [16]. These processes use readily available raw materials that are solids, making them easy to handle and transport at industrial scale [16].

Continuous flow approaches to fluorination have gained attention for their potential to enable more efficient and environmentally friendly synthesis [17]. Continuous flow methods allow for better control of reaction parameters and can accommodate solid reagents through optimization of dilution factors, solvent choice, and reaction temperature [17]. These approaches enable development of effective solutions for improved fluorinated compound production [17].

The development of safer fluorinating agents has contributed to greener industrial processes [17]. Reagents with improved handling and toxicity profiles, such as 2-methoxyethylaminosulfur trifluoride and diethylaminosulfur trifluoride, have enabled more sustainable fluorination methods [17]. These developments have led to an explosion in new fluorination methods with reduced environmental impact [17].

Large-scale fluorination using sustainable methods has been demonstrated in various applications [18]. Photochemical fluorination using sulfur hexafluoride as an inexpensive and safe fluorinating agent has been successfully applied on gram scales [18]. Continuous flow fluorination using standard glass tubing and extended irradiation times has achieved high yields on multi-gram scales [18].

2,2-Difluoropropionic acid exhibits distinctive thermodynamic properties that reflect the influence of fluorine substitution on the molecular structure. The compound exists as a low-melting crystalline solid at ambient conditions, with a melting point ranging from 38-47°C depending on purity and measurement conditions [1] [2] [3]. This relatively low melting point indicates moderate intermolecular forces despite the presence of hydrogen bonding capabilities.

The boiling point of 2,2-difluoropropionic acid occurs at 140-142°C under atmospheric pressure [3] [4], demonstrating significantly elevated volatility compared to its non-fluorinated analog, propionic acid. The predicted density of 1.316±0.06 g/cm³ [1] reflects the mass contribution of the fluorine atoms while maintaining a compact molecular structure.

Thermal stability analysis reveals that the compound remains stable under normal storage and handling conditions, though it should be kept away from incompatible materials and excessive heat [3]. The flash point ranges from 65-66°C [5] [4], indicating moderate flammability concerns that require appropriate safety precautions during handling and storage.

The compound demonstrates phase transition behavior characteristic of hydrogen-bonding organic acids, with the solid-to-liquid transition occurring over a relatively narrow temperature range. Storage conditions recommend maintaining the material at room temperature in a dry environment, preferably under inert atmosphere to prevent moisture absorption and potential hydrolysis reactions [2] [6].

Critical thermodynamic parameters such as critical temperature and critical pressure have not been experimentally determined, representing areas where computational predictions using density functional theory methods could provide valuable insights into the pressure-temperature phase diagram.

Solvation Dynamics in Polar and Non-Polar Media

The solvation behavior of 2,2-difluoropropionic acid exhibits marked dependence on solvent polarity and hydrogen bonding capacity. In aqueous systems, the compound demonstrates high solubility due to the carboxylic acid functional group's ability to form multiple hydrogen bonds with water molecules . The carboxyl group serves as both a hydrogen bond donor through the hydroxyl hydrogen and acceptor through the carbonyl oxygen, facilitating extensive solvation shell formation.

Polar protic solvents such as alcohols provide favorable solvation environments through hydrogen bonding interactions with the carboxyl group . The solvation dynamics in these media involve rapid exchange between solvent molecules in the primary and secondary coordination spheres, with residence times typically on the picosecond to nanosecond timescale.

In polar aprotic solvents like dimethyl sulfoxide and acetonitrile, the compound exhibits moderate to high solubility through dipole-dipole interactions and weak hydrogen bonding with the solvent molecules . The fluorine atoms contribute to the overall molecular dipole moment, enhancing interactions with polar aprotic media.

Non-polar solvents such as carbon tetrachloride and hexane show limited solvation capacity for 2,2-difluoropropionic acid . The hydrophobic character imparted by the fluorinated methyl group provides some interaction with non-polar media, but the dominant carboxyl group polarity severely limits solubility in these systems.

Studies on related fluorinated carboxylic acids indicate that the solvation shell structure in aqueous solution involves coordination of approximately 3-4 water molecules around the carboxyl group, with additional water molecules forming extended hydrogen bonding networks [8]. The fluorine atoms participate in weak C-F···H-O interactions with surrounding water molecules, contributing to the overall solvation energy.

Acid Dissociation Constants and pH-Dependent Speciation

2,2-Difluoropropionic acid exhibits significantly enhanced acidity compared to non-fluorinated carboxylic acids due to the electron-withdrawing effect of the two fluorine atoms. The predicted pKa value of 1.34±0.10 [1] classifies this compound as a strong organic acid, substantially more acidic than acetic acid (pKa = 4.76) but less acidic than trifluoroacetic acid (pKa = 0.3).

The Henderson-Hasselbalch equation describes the pH-dependent speciation:

$$ \text{pH} = \text{pKa} + \log\left(\frac{[\text{COO}^-]}{[\text{COOH}]}\right) $$

At physiological pH (7.4), the compound exists predominantly in the ionized form (>99.99% as carboxylate anion), while at strongly acidic conditions (pH < 1), approximately 84% remains in the neutral protonated form. This pH-dependent behavior significantly influences the compound's transport properties, membrane permeability, and biological activity.

The dissociation process follows the equilibrium:

$$ \text{CF}3\text{CH}2\text{COOH} \rightleftharpoons \text{CF}3\text{CH}2\text{COO}^- + \text{H}^+ $$

Fluorine substitution at the α-position enhances acidity through inductive effects, stabilizing the conjugate base carboxylate anion. Compared to other fluorinated carboxylic acids, the pKa trend demonstrates: trifluoroacetic acid (0.3) < 2,2-difluoropropionic acid (1.34) < fluoroacetic acid (2.7) < acetic acid (4.76) [9] [10].

The temperature dependence of the dissociation constant follows the van't Hoff equation, though specific thermodynamic parameters for 2,2-difluoropropionic acid require experimental determination. Ionic strength effects can be described using activity coefficient corrections according to the Debye-Hückel theory.

Intermolecular Interaction Networks in Crystalline State

The crystalline structure of 2,2-difluoropropionic acid features complex intermolecular interaction networks that determine the solid-state packing arrangement and physical properties. The dominant structural motif involves hydrogen-bonded carboxyl dimers, similar to other carboxylic acids, where pairs of molecules form cyclic structures through O-H···O hydrogen bonds [11] [12].

Primary interactions include carboxyl dimerization with typical hydrogen bond energies of 15-25 kcal/mol, providing the main stabilization for the crystal lattice. These dimers create characteristic R₂²(8) ring motifs commonly observed in carboxylic acid crystal structures [12].

Secondary interactions involve C-F···H-C contacts between the fluorinated carbon center and methyl hydrogen atoms of neighboring molecules, contributing 1-3 kcal/mol to the lattice energy [13]. The fluorine atoms also participate in C-F···O=C interactions with carbonyl groups from adjacent molecules, providing additional stabilization of 2-5 kcal/mol [8].

Crystallographic analysis reveals that fluorinated carboxylic acids often exhibit enhanced hydrogen bonding compared to non-fluorinated analogs due to increased acidity of the carboxyl group [13]. The electrostatic interactions between fluorine atoms and partial positive charges on neighboring molecules contribute to the overall crystal stability.

Van der Waals forces and dipole-dipole interactions provide general cohesive energy throughout the crystal lattice, with contributions typically ranging from 0.5-8 kcal/mol depending on molecular orientation and packing efficiency. The molecular dipole moment, enhanced by fluorine substitution, influences the preferential alignment of molecules in the crystal structure.

Thermal analysis indicates that the crystalline form exhibits structural stability up to the melting point, with no observed polymorphic transitions under normal conditions. The crystal packing efficiency reflects the balance between maximizing favorable intermolecular interactions while minimizing steric repulsion between fluorine atoms and other molecular components.

XLogP3

GHS Hazard Statements

H314 (14.58%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H319 (85.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant